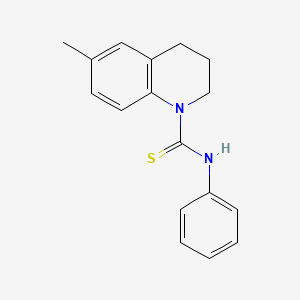

6-methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide

説明

6-Methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide (CAS: 321973-32-4) is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a methyl group at position 6 and a phenylcarbothioamide moiety at position 1. This compound belongs to the class of thiourea derivatives, which are often explored for their pharmacological and chemical properties, including enzyme inhibition and metal coordination capabilities . Its structural complexity and functional groups make it a candidate for applications in medicinal chemistry and materials science.

特性

IUPAC Name |

6-methyl-N-phenyl-3,4-dihydro-2H-quinoline-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2S/c1-13-9-10-16-14(12-13)6-5-11-19(16)17(20)18-15-7-3-2-4-8-15/h2-4,7-10,12H,5-6,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDCRORCIMIMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.

化学反応の分析

Types of Reactions

6-Methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

科学的研究の応用

6-Methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 6-methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

類似化合物との比較

The compound’s structural analogs can be categorized based on variations in the core scaffold (tetrahydroquinoline vs. tetrahydroisoquinoline) and functional group substitutions. Below is a detailed analysis of its key similarities and differences with selected analogs.

Structural Analog Analysis

Table 1: Structural and Functional Group Comparison

Key Differences and Implications

Core Scaffold Variations: The tetrahydroquinoline scaffold in the target compound differs from tetrahydroisoquinoline analogs (e.g., compounds 6d–6h in ) in the orientation of the fused benzene and nitrogen-containing rings. This spatial difference can influence binding interactions in biological systems, such as receptor selectivity . The sulfonamide-substituted tetrahydroquinoline () retains the same core but replaces the carbothioamide at C1 with an acetyl group and introduces a sulfonamide at C4.

Functional Group Impact: Carbothioamide vs. Carboxamide/Sulfonamide: The carbothioamide group in the target compound offers stronger hydrogen-bonding capabilities compared to carboxamides (e.g., compound 6f in ) due to sulfur’s higher polarizability. This may improve interactions with metal ions or enzyme active sites .

Biological and Chemical Properties :

- The methyl group at C6 in the target compound may enhance lipophilicity compared to methoxy-substituted analogs, affecting pharmacokinetic profiles such as metabolic stability .

- Safety data for the target compound highlight precautions against heat and ignition sources (P210), whereas analogs with ester or sulfonamide groups may require different handling protocols due to varied reactivity .

生物活性

6-Methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer and antimicrobial effects, and discusses the underlying mechanisms of action supported by various studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a methyl group at position 6 and a phenyl group attached to the nitrogen atom of the carbothioamide moiety. Its chemical formula is , and it exhibits unique structural characteristics that influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide. In vitro assays demonstrated selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and PC3 (prostate cancer) cells. The compound showed promising IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 8.3 | 36.21 |

| PC3 | 13.15 | 113.08 |

| MCF-7 | 31.37 | - |

| SKBR-3 | 34.34 | - |

These results suggest that the compound may act as a selective inhibitor of tumor cell growth while exhibiting lower toxicity toward normal cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of 6-methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammation pathways.

- Receptor Interaction : It can interact with various receptors that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A study assessed the effects of the compound on HeLa and PC3 cells, revealing that treatment led to increased apoptosis rates and reduced cell viability compared to controls .

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。